

Troubleshooting BMS-986104 in vitro assay variability

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Compound of Interest

Compound Name: BMS-986104

Cat. No.: B8757019

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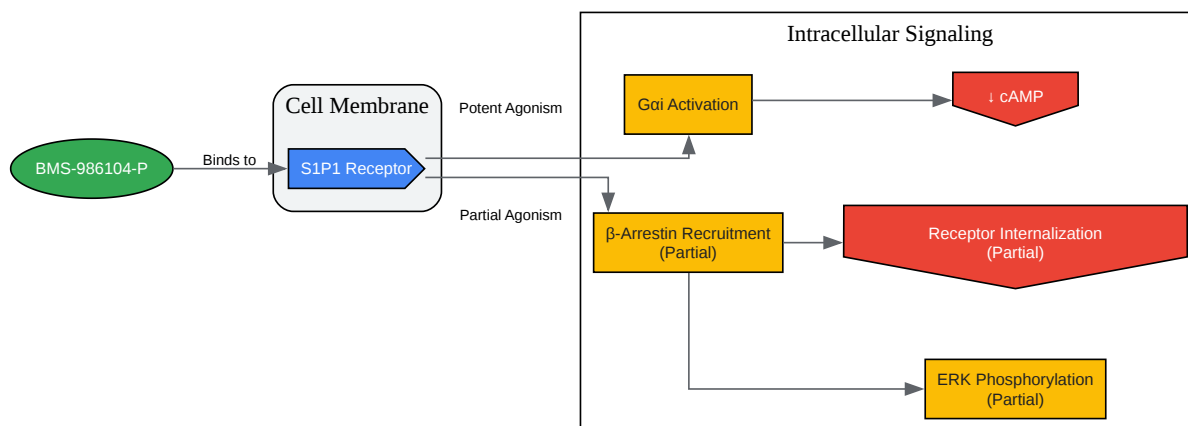
Technical Support Center: BMS-986104 In Vitro Assays

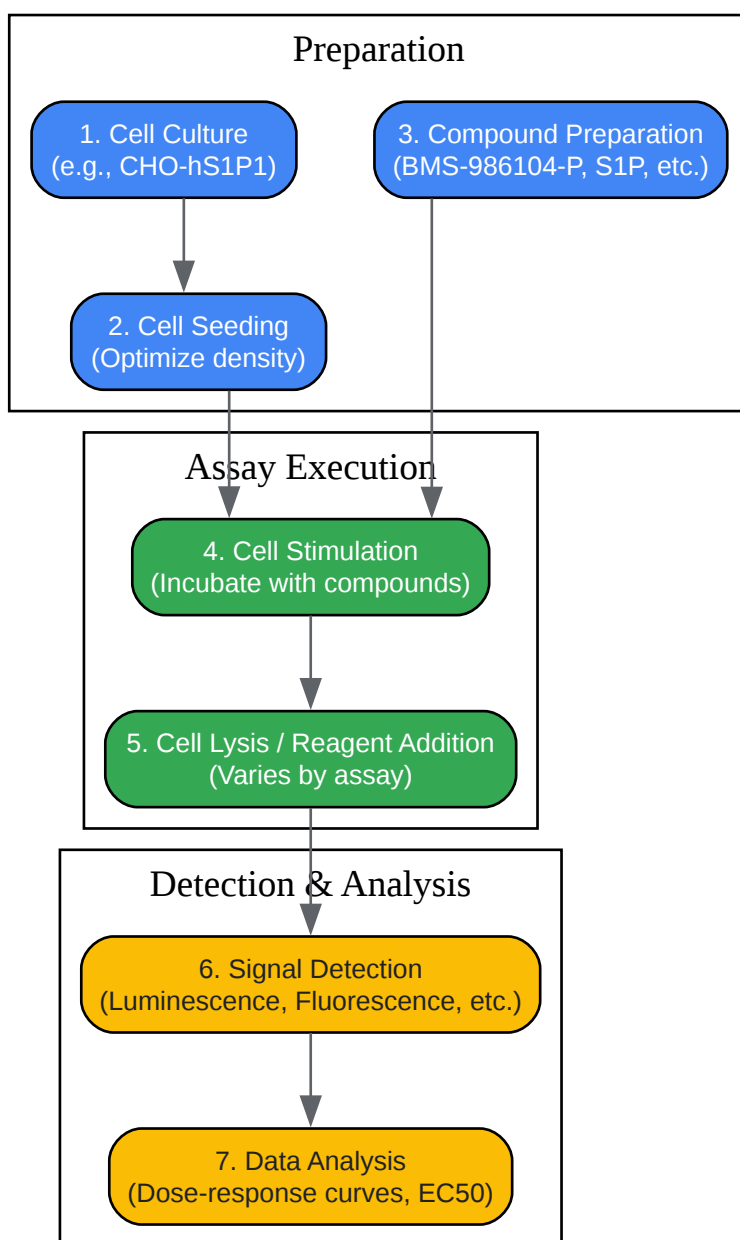
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **BMS-986104** in in vitro assays. The information is designed to help address common sources of variability and ensure robust and reproducible experimental outcomes.

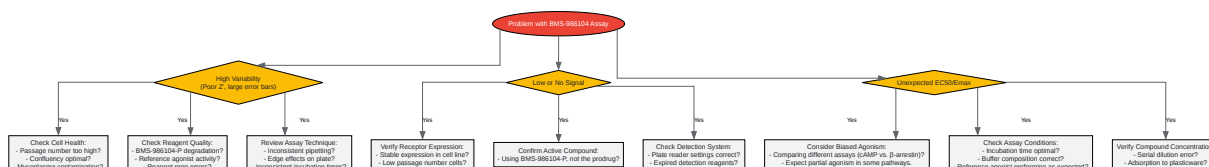
Introduction to BMS-986104

BMS-986104 is a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking.^{[1][2][3][4][5]} It is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, **BMS-986104-phosphate (BMS-986104-P)**.^{[1][6]} A key feature of **BMS-986104-P** is its ligand-biased signaling, demonstrating potent agonism of the G α i-mediated pathway (leading to cAMP inhibition) while showing partial agonism for the β -arrestin recruitment pathway.^{[1][3][6]} This biased agonism is thought to contribute to its differentiated safety profile compared to less selective S1P receptor modulators like fingolimod.^{[1][3][6]}

Signaling Pathway of BMS-986104-P at the S1P1 Receptor







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